m-Xylene-d10

Descripción

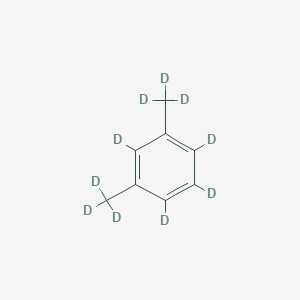

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,5-tetradeuterio-4,6-bis(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSZLXZYQVIEFR-ZGYYUIRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480403 | |

| Record name | m-Xylene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116601-58-2 | |

| Record name | m-Xylene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-Xylene-d10 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

m-Xylene-d10: A Technical Guide for Researchers and Drug Development Professionals

An in-depth technical guide on the properties, synthesis, and applications of m-Xylene-d10, with a focus on its role as a stable isotope-labeled internal standard in advanced analytical methodologies.

This compound (1,3-Dimethylbenzene-d10) is the deuterated analog of m-xylene, an aromatic hydrocarbon. In this isotopologue, all ten hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution imparts a higher molecular weight without significantly altering the chemical properties of the molecule, making it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantitative analysis. Its primary application lies in its use as a stable isotope-labeled (SIL) internal standard, which is crucial for achieving high accuracy and precision in the quantification of analytes in complex matrices, a common challenge in pharmaceutical and environmental analysis.[1][2]

Core Properties and Chemical Identity

This compound is a colorless liquid with physical and chemical properties very similar to its non-deuterated counterpart, m-xylene. The key distinction is its increased molecular weight due to the presence of ten deuterium atoms. This mass difference is the fundamental feature exploited in its application as an internal standard in mass spectrometry.

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Formula | C₆D₄(CD₃)₂ | [3] |

| CAS Number | 116601-58-2 | [3] |

| Molecular Weight | 116.23 g/mol | [3] |

| Synonyms | 1,3-Dimethylbenzene-d10, Benzene-1,2,3,5-d4, 4,6-Di(Methyl-d3) | [3] |

| Physical Form | Liquid | [3] |

| Boiling Point | 138-139 °C | [3] |

| Density | 0.95 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.497 | [3] |

| Isotopic Purity | ≥98 atom % D | [3] |

| Chemical Purity | ≥99% (CP) | [3] |

| Flash Point | 25 °C (77 °F) - closed cup | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a modified Friedel-Crafts alkylation reaction. This classic electrophilic aromatic substitution method is adapted by using deuterated starting materials. The general principle involves the reaction of a deuterated aromatic ring with a deuterated alkylating agent in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

Benzene-d6

-

Deuterated methyl chloride (CD₃Cl) or deuterated methyl iodide (CD₃I)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous diethyl ether

-

Ice-cold water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The apparatus is protected from atmospheric moisture with a drying tube.

-

Reactant Addition: The flask is charged with benzene-d6 and cooled in an ice-water bath.

-

Catalyst Introduction: Anhydrous aluminum chloride is added to the stirred benzene-d6.

-

Alkylation: Deuterated methyl chloride is added dropwise from the dropping funnel to the reaction mixture. The reaction is maintained at a low temperature to control the exothermic reaction.

-

Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to observe the formation of the desired product and to minimize the formation of poly-alkylated byproducts.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of ice-cold water to decompose the aluminum chloride catalyst.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Washing and Drying: The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude this compound is purified by distillation.

Application as a Stable Isotope-Labeled Internal Standard

The most significant application of this compound is as a stable isotope-labeled (SIL) internal standard in quantitative analytical methods, particularly those employing mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). SIL internal standards are considered the gold standard for quantitative analysis because they closely mimic the analyte of interest in terms of chemical and physical behavior during sample preparation and analysis.[1]

The use of a deuterated internal standard like this compound allows for the correction of variability introduced during various stages of the analytical process, including:

-

Sample extraction efficiency: Losses during sample preparation will affect both the analyte and the internal standard to a similar extent.

-

Matrix effects: In complex matrices such as plasma, soil, or wastewater, co-eluting endogenous compounds can suppress or enhance the ionization of the analyte in the mass spectrometer. The SIL internal standard experiences similar matrix effects, allowing for accurate correction.[4]

-

Instrumental variability: Fluctuations in instrument performance, such as injection volume and detector response, are normalized.

Experimental Protocol: Quantification of BTEX in Soil using GC-MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantitative analysis of Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) in soil samples, a common environmental analysis application.

Materials and Reagents:

-

Soil sample

-

Methanol (purge-and-trap grade)

-

This compound internal standard stock solution in methanol

-

BTEX calibration standards in methanol

-

Anhydrous sodium sulfate

-

Purge-and-trap vials

Procedure:

-

Sample Preparation:

-

A known weight of the soil sample (e.g., 5 g) is placed into a purge-and-trap vial.

-

The sample is spiked with a known amount of the this compound internal standard solution.

-

Methanol is added to the vial to extract the BTEX compounds from the soil matrix.

-

-

Extraction and Cleanup:

-

The vial is sealed and agitated to ensure thorough extraction.

-

The sample is centrifuged to separate the soil particles from the methanol extract.

-

An aliquot of the supernatant is transferred to a new vial for analysis.

-

-

GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. The GC is equipped with a capillary column suitable for the separation of volatile organic compounds.

-

Injection: A small volume of the extract is injected into the GC.

-

Chromatographic Separation: The BTEX compounds and the this compound internal standard are separated based on their boiling points and interactions with the GC column.

-

Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of each analyte and the internal standard.

-

-

Quantification:

-

The peak areas of the target analytes and the this compound internal standard are measured.

-

A calibration curve is generated by analyzing a series of calibration standards containing known concentrations of BTEX and a constant concentration of the internal standard.

-

The concentration of each BTEX compound in the soil sample is calculated based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

References

m-Xylene-d10: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Unseen Workhorse of Quantitative Analysis

In the landscape of modern analytical chemistry, particularly within the demanding realms of pharmaceutical research and drug development, the pursuit of precision and accuracy is paramount. It is in this context that stable isotope-labeled internal standards (SIL-IS) have emerged as indispensable tools. Among these, m-Xylene-d10, the deuterated analog of m-xylene, stands out as a versatile and reliable internal standard for a range of chromatographic and spectroscopic applications. This technical guide provides an in-depth exploration of the chemical properties, applications, and practical considerations of this compound, designed to empower researchers, scientists, and drug development professionals in their quest for robust and trustworthy analytical data.

Core Chemical Properties of this compound

This compound, with the chemical formula C₆D₄(CD₃)₂, is a form of m-xylene where all ten hydrogen atoms have been replaced with deuterium.[1][2] This isotopic substitution results in a molecule that is chemically almost identical to its non-deuterated counterpart but with a distinct molecular weight, a property that is masterfully exploited in mass spectrometry.[3]

| Property | Value | Source(s) |

| Chemical Formula | C₆D₄(CD₃)₂ | [1][2] |

| Molecular Weight | 116.23 g/mol | [1] |

| CAS Number | 116601-58-2 | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 138-139 °C | [1][2] |

| Density | 0.95 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.497 | [1][2] |

| Isotopic Purity | Typically ≥98 atom % D | [1] |

The Rationale for Deuteration: Enhancing Analytical Fidelity

The decision to employ a deuterated internal standard like this compound is a strategic one, rooted in the fundamental principles of analytical chemistry. The near-identical physicochemical properties of a deuterated standard to the analyte of interest ensure that it behaves similarly during sample preparation, chromatography, and ionization.[3] This co-elution and co-ionization behavior is the cornerstone of its ability to correct for a variety of experimental inconsistencies, a concept we can visualize through the following workflow.

References

In-Depth Technical Guide to the Physical Properties of m-Xylene-d10

This guide provides a comprehensive overview of the core physical properties of m-Xylene-d10, tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental methodologies, and a visualization of a relevant experimental workflow.

Core Physical Properties of this compound

This compound, a deuterated isotopologue of m-xylene, is a valuable compound in various research applications, including as a solvent and an internal standard in mass spectrometry. Its physical properties are similar to its non-deuterated counterpart, with slight variations due to the isotopic labeling.

Quantitative Data Summary

The table below summarizes the key physical properties of this compound. For comparative purposes, the properties of non-deuterated m-xylene are also included where available.

| Property | This compound | m-Xylene (for comparison) |

| Chemical Formula | C₆D₄(CD₃)₂ | C₈H₁₀ |

| Molecular Weight | 116.23 g/mol [1][2][3] | 106.16 g/mol |

| Density | 0.95 g/mL at 25 °C[4][5] | 0.86 g/mL |

| Boiling Point | 138-139 °C[4][5] | 139 °C |

| Melting Point | Not available | -48 °C |

| Refractive Index | n20/D 1.497[4][5] | n20/D 1.49722 |

Experimental Protocols

The determination of the physical properties listed above follows established laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of this compound can be determined using a distillation apparatus or a Thiele tube.

Distillation Method:

-

A small volume of this compound is placed in a round-bottom flask.

-

The flask is fitted with a distillation head, a condenser, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The flask is gently heated.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.

Measurement of Density

The density of liquid this compound is typically measured using a pycnometer or a digital density meter.

Pycnometer Method:

-

A clean, dry pycnometer of a known volume is weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

The filled pycnometer is brought to a constant temperature (e.g., 25 °C) in a water bath.

-

The pycnometer is weighed again.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Measurement of Refractive Index

The refractive index of this compound is determined using a refractometer, typically an Abbé refractometer.

Abbé Refractometer Method:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed and the light source is adjusted.

-

The eyepiece is used to view the borderline between the light and dark fields.

-

The instrument is adjusted until the borderline is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the selective identification of m-xylene using a luminescent metal-organic framework (MOF), a modern application relevant to professionals in materials science and analytical chemistry.

Caption: Workflow for selective sensing of m-xylene.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 3. Selective Identification and Encapsulation of Biohazardous m-Xylene among a Pool of Its Other Constitutional C8 Alkyl Isomers by Luminescent d10 MOFs: A Combined Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 116601-58-2 [chemicalbook.com]

- 5. alnoor.edu.iq [alnoor.edu.iq]

m-Xylene-d10: A Comprehensive Technical Guide for Advanced Research Applications

This guide provides an in-depth exploration of m-Xylene-d10 (Perdeuterated m-Xylene), a stable isotope-labeled compound indispensable in modern analytical and research laboratories. We will delve into its fundamental properties, synthesis, and critical applications, offering expert insights into its use as a high-performance solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and as a reliable internal standard for Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound for enhanced accuracy and precision in their work.

Core Properties and Identification

This compound, also known as 1,3-Dimethylbenzene-d10, is the deuterated analogue of m-xylene, where all ten hydrogen atoms have been replaced with deuterium.[1] This isotopic substitution imparts a higher molecular weight while retaining the fundamental chemical properties of its non-deuterated counterpart.

CAS Number: 116601-58-2[1]

Physicochemical Data

The essential physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Chemical Formula | C₆D₄(CD₃)₂ | [1] |

| Molecular Weight | 116.23 g/mol | [1] |

| Appearance | Colorless liquid | |

| Density | 0.95 g/mL at 25 °C | [1] |

| Boiling Point | 138-139 °C | [1] |

| Refractive Index | n20/D 1.497 | [1] |

| Isotopic Purity | Typically ≥98 atom % D | [1] |

Synthesis of this compound: The Principle of Catalytic Deuterium Exchange

The synthesis of this compound is primarily achieved through a catalytic hydrogen-deuterium (H/D) exchange reaction.[2][3] This process leverages the ability of certain metal catalysts to facilitate the substitution of hydrogen atoms with deuterium from a deuterium source.

Underlying Mechanism: Dissociative Adsorption

The generally accepted mechanism for the deuteration of aromatic hydrocarbons like m-xylene on metal surfaces involves dissociative adsorption.[1][2][3] In this process, the m-xylene molecule and deuterium gas (D₂) are adsorbed onto the surface of a metal catalyst, such as palladium, platinum, or iron.[1][2][3] The catalyst facilitates the cleavage of C-H and D-D bonds, allowing for the exchange of hydrogen atoms on both the aromatic ring and the methyl side chains with deuterium atoms. The reaction temperature and the choice of catalyst are critical parameters that influence the rate and extent of deuteration.[1][2][3]

Caption: Synthesis of this compound via catalytic H/D exchange.

Generalized Synthesis Protocol

The following is a generalized protocol for the synthesis of this compound. Specific reaction conditions may vary based on the scale and desired isotopic purity.

-

Catalyst Preparation: A suitable metal catalyst (e.g., palladium on carbon) is activated, typically by heating under a vacuum.

-

Reaction Setup: The activated catalyst is placed in a high-pressure reaction vessel with m-xylene.

-

Deuterium Introduction: The vessel is purged with deuterium gas (D₂), and the pressure is increased to the desired level.

-

Reaction: The mixture is heated to the optimal temperature for the H/D exchange to occur. The reaction is allowed to proceed for a sufficient duration to achieve the desired level of deuteration.

-

Purification: After the reaction, the catalyst is filtered off, and the resulting this compound is purified, typically by distillation, to remove any residual non-deuterated or partially deuterated species.

Application as a High-Performance NMR Solvent

Deuterated solvents are essential in NMR spectroscopy to avoid overwhelming solvent signals in the proton spectrum.[4] this compound is a valuable, albeit specialized, NMR solvent, particularly for the analysis of non-polar compounds.

Rationale for Use

The choice of an NMR solvent is dictated by the solubility of the analyte and the desired spectral characteristics.[5] this compound is an excellent choice for:

-

Non-polar Analytes: Its non-polar nature makes it ideal for dissolving hydrophobic compounds that are insoluble in more common deuterated solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d₆).[4][5]

-

High-Temperature NMR: With a boiling point of 138-139 °C, this compound is suitable for high-temperature NMR experiments, which can be used to study dynamic processes or increase the solubility of certain analytes.

-

Avoiding Interfering Peaks: In cases where the residual proton signals of common deuterated solvents overlap with analyte signals, this compound offers an alternative spectral window.[6]

Caption: Workflow for NMR analysis using this compound.

Experimental Protocol: NMR Sample Preparation

-

Analyte Preparation: Ensure the analyte is dry and free of particulate matter.

-

Dissolution: In a clean, dry vial, dissolve 2-10 mg of the analyte in approximately 0.6-1.0 mL of this compound. The exact amount will depend on the molecular weight of the analyte and the desired concentration.

-

Transfer to NMR Tube: Using a clean glass pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the sample depth is at least 4.5 cm.

-

Capping and Sealing: Cap the NMR tube securely. For high-temperature experiments, use appropriate sealed NMR tubes to prevent solvent evaporation.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the this compound. Acquire the spectrum using appropriate parameters for the nucleus of interest.

Application as an Internal Standard in GC-MS

The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry.[7] this compound serves as an excellent internal standard for the quantification of xylene isomers and other volatile organic compounds (VOCs) in complex matrices.

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical workflow.[7] The key advantages are:

-

Correction for Sample Loss: The internal standard and the native analyte exhibit nearly identical chemical and physical properties. Therefore, any loss of the analyte during sample preparation and analysis will be mirrored by a proportional loss of the internal standard.[7]

-

Mitigation of Matrix Effects: In complex samples, other components can enhance or suppress the ionization of the analyte in the mass spectrometer. The internal standard experiences the same matrix effects, allowing for accurate correction.[7]

-

Improved Precision and Accuracy: By calculating the ratio of the analyte signal to the internal standard signal, variations in injection volume and instrument response are normalized, leading to highly precise and accurate quantification.[7]

Experimental Protocol: GC-MS Analysis of VOCs in Environmental Samples

This protocol outlines the use of this compound as an internal standard for the analysis of VOCs in air samples, based on methodologies similar to EPA Method TO-15.[8]

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From this, prepare a working internal standard solution at a known concentration.

-

Sample Collection: Collect air samples in evacuated canisters.

-

Internal Standard Spiking: Prior to analysis, a precise volume of the this compound internal standard working solution is introduced into the sample canister or the sample flow path of the GC-MS system.

-

Sample Introduction: A known volume of the spiked air sample is introduced into the GC-MS system, often via a preconcentration trap.

-

GC Separation: The VOCs are separated on a gas chromatography column.

-

MS Detection: The separated compounds are detected by a mass spectrometer, which can differentiate between the native analytes and the deuterated internal standard based on their mass-to-charge ratios.

-

Quantification: The concentration of the target analytes is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and the same amount of internal standard.

Caption: Workflow for quantitative GC-MS analysis using this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][9] It is harmful if inhaled or in contact with skin.[2][9] Always consult the Safety Data Sheet (SDS) before use.[10] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[2]

Conclusion

This compound is a versatile and powerful tool for researchers in chemistry, environmental science, and drug development. Its unique properties as a deuterated aromatic compound make it an excellent choice as a non-polar NMR solvent and a highly reliable internal standard for quantitative GC-MS analysis. By understanding the principles behind its synthesis and applications, and by following established protocols, scientists can significantly enhance the quality and reliability of their experimental data.

References

- 1. Catalytic reactions of o-xylene and m-xylene with deuterium on metal films - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Catalytic reactions of o-xylene and m-xylene with deuterium on metal films - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Catalytic reactions of o-xylene and m-xylene with deuterium on metal films - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 4. armar-europa.de [armar-europa.de]

- 5. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. multimedia.3m.com [multimedia.3m.com]

- 9. Metabolism and disposition of simultaneously inhaled m-xylene and ethylbenzene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epublications.marquette.edu [epublications.marquette.edu]

Technical Guide: Properties and Analysis of m-Xylene-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular properties of m-Xylene-d10, a deuterated isotopologue of m-xylene. This document is intended for professionals in research and development who utilize stable isotope-labeled compounds in their work, such as in metabolic studies, as internal standards for quantitative analysis, or in mechanistic studies.

Data Presentation: Molecular Weights of Xylene Isotopologues

The incorporation of deuterium atoms into the m-xylene structure results in a significant increase in its molecular weight. This property is fundamental to its application in mass spectrometry-based analytical methods. The table below summarizes the molecular weights of m-xylene, its deuterated form, and its isomers.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| m-Xylene | C₈H₁₀ | 106.16[1] | 108-38-3[1][2] |

| This compound | C₈D₁₀ | 116.23 [3][4] | 116601-58-2 [2][3][4] |

| o-Xylene-d10 | C₈D₁₀ | 116.23 | 113399-59-0 |

| p-Xylene-d10 | C₈D₁₀ | 116.23[5] | 41051-88-1[5] |

Experimental Protocols: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The following protocol outlines a general method for the analysis of this compound.

Objective

To determine the purity and concentration of this compound in a given sample.

Materials

-

Analyte: this compound, 98 atom % D or higher[2]

-

Solvent: Hexane or Ethyl Acetate (GC grade)

-

Internal Standard (IS): Toluene-d8 or another suitable deuterated compound not present in the sample.

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., SPB-5, DB-5ms).

Methodology

-

Standard Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

-

Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

-

Spike each calibration standard and sample with the internal standard at a constant concentration.

-

-

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold: 5 minutes at 200 °C

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Spectrometer Mode: Selected Ion Monitoring (SIM)

-

Monitor the molecular ion for this compound (m/z 116.2) and a characteristic fragment ion.

-

Monitor the molecular ion for the internal standard.

-

-

-

Data Analysis:

-

Integrate the peak areas for the this compound and the internal standard in each chromatogram.

-

Calculate the response ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

-

Determine the concentration of this compound in the samples by interpolating their response ratios on the calibration curve.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of this compound.

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

References

An In-depth Technical Guide to the Synthesis of m-Xylene-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of m-Xylene-d10, a deuterated derivative of m-xylene. The strategic replacement of hydrogen with deuterium, a stable isotope, is a critical tool in pharmaceutical research and development. This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can significantly alter the metabolic fate of a drug molecule. By slowing down metabolic processes where C-H bond cleavage is the rate-determining step, deuteration can lead to an improved pharmacokinetic profile, including a longer half-life and increased systemic exposure.[1] This guide details the primary synthetic methodologies, experimental protocols, and quantitative data relevant to the preparation of this compound.

Core Synthetic Methodologies

The synthesis of this compound is primarily achieved through hydrogen-deuterium exchange (H/D exchange) reactions, where the hydrogen atoms on both the aromatic ring and the methyl groups of m-xylene are replaced with deuterium atoms. The most common and effective methods involve transition metal catalysis or acid catalysis.

1. Transition Metal-Catalyzed Hydrogen Isotope Exchange (HIE):

This is a versatile and efficient method for the selective deuteration of aromatic compounds.[1] Various transition metals, such as platinum, palladium, and iridium, can catalyze the direct exchange of hydrogen atoms with deuterium from a deuterium source.[1][2] The reaction can be performed using deuterium gas (D₂) or heavy water (D₂O) as the deuterium source.[1][3]

-

Heterogeneous Catalysis: This approach often employs catalysts like platinum on alumina, which can be used in both batch and flow-synthesis setups.[3] Flow synthesis, particularly with microwave heating, offers advantages such as improved production throughput and enhanced reaction efficiency.[3]

-

Homogeneous Catalysis: Soluble iridium catalysts are also effective for H/D exchange reactions.[1] These reactions are typically carried out in a suitable organic solvent under a deuterium gas atmosphere.[1]

2. Acid-Catalyzed Deuteration:

Strong deuterated acids can facilitate the electrophilic aromatic substitution of hydrogen with deuterium on the aromatic ring. Common reagents for this method include deuterated sulfuric acid (D₂SO₄) or a combination of a Lewis acid with a deuterium source like D₂O.[4] This method is particularly effective for deuterating the aromatic ring, while deuteration of the methyl groups may require different conditions or catalysts.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on the core methodologies.

Protocol 1: Platinum-Catalyzed H/D Exchange with D₂O in a Flow System

This protocol is adapted from modern flow synthesis methods for deuterated aromatic compounds.[3]

Materials:

-

m-Xylene

-

Heavy Water (D₂O, 99.8 atom % D)

-

Platinum on Alumina Catalyst (e.g., 5% Pt/Al₂O₃)

-

Organic Solvent (e.g., hexane)

-

Flow-type microwave reactor system with a packed-bed catalyst column, pumps for liquid delivery, a back-pressure regulator, and a liquid-liquid separator.

Procedure:

-

Catalyst Packing: The reaction tube of the flow reactor is packed with the platinum on alumina catalyst.

-

Solution Preparation: A solution of m-xylene is prepared in a suitable organic solvent.

-

Reaction Setup: The m-xylene solution and D₂O are pumped into the flow reactor at controlled flow rates. The system is pressurized (e.g., to 2 MPa) using a back-pressure regulator.[3]

-

Microwave Heating: The catalyst bed is heated to the desired temperature (e.g., 200 °C) using microwave irradiation.[3]

-

Reaction and Collection: The reactants pass through the heated catalyst bed where the H/D exchange occurs. The reaction mixture is then cooled, and the organic and aqueous layers are separated using a liquid-liquid separator.[3]

-

Purification: The organic layer containing the deuterated m-xylene is collected. The solvent can be removed under reduced pressure. Further purification can be achieved by distillation if necessary.

-

Analysis: The final product is analyzed by ¹H NMR and mass spectrometry to confirm its structure and determine the extent of deuteration.[1]

Protocol 2: Iridium-Catalyzed H/D Exchange with D₂ Gas

This protocol is a representative example of a homogeneous catalytic deuteration.[1]

Materials:

-

m-Xylene

-

Iridium Catalyst (e.g., [Ir(cod)Cl]₂) with a suitable ligand

-

Anhydrous, degassed solvent (e.g., dichloromethane)

-

Deuterium Gas (D₂)

Procedure:

-

Reaction Setup: In a reaction vessel, the iridium catalyst and m-xylene are dissolved in the anhydrous solvent under an inert atmosphere (e.g., argon).

-

Deuterium Introduction: The vessel is evacuated and backfilled with deuterium gas to the desired pressure (e.g., 1 atm).[1]

-

Reaction: The mixture is stirred vigorously at a specified temperature (e.g., room temperature) for a designated time (e.g., 12-24 hours).[1]

-

Workup: Upon completion, the deuterium gas is carefully vented. The reaction mixture is concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product is purified by column chromatography on silica gel.[1]

-

Analysis: The purified this compound is analyzed by ¹H NMR and mass spectrometry to determine its isotopic purity.

Quantitative Data

The following table summarizes typical quantitative data for this compound. Please note that reaction yields can vary significantly depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Molecular Formula | C₆D₄(CD₃)₂ | [5][6] |

| Molecular Weight | 116.23 g/mol | [5][6] |

| Isotopic Purity | 98 - 99 atom % D | [5][6] |

| Boiling Point | 138-139 °C | [5][6] |

| Density | ~0.95 g/mL at 25 °C | [6] |

| Refractive Index | n20/D ~1.497 | [6] |

Visualization of the Synthesis Pathway

The following diagram illustrates the general synthesis pathway for this compound via catalytic hydrogen-deuterium exchange.

Caption: General synthesis workflow for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Catalytic reactions of o-xylene and m-xylene with deuterium on metal films - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 3. tn-sanso.co.jp [tn-sanso.co.jp]

- 4. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 5. This compound D 98atom 116601-58-2 [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Isotopic Purity of m-Xylene-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of meta-Xylene-d10 (1,3-dimethylbenzene-d10), a deuterated aromatic solvent crucial in various scientific applications, including as an internal standard in mass spectrometry and as a solvent in NMR spectroscopy. This document outlines the key specifications, detailed analytical methodologies for determining isotopic purity, and visual representations of experimental workflows and molecular fragmentation pathways.

Core Concepts and Specifications

m-Xylene-d10, with the chemical formula C₆D₄(CD₃)₂, is a form of m-xylene where all ten hydrogen atoms have been replaced with deuterium atoms. The effectiveness of this compound in its applications is directly dependent on its isotopic and chemical purity. Isotopic purity refers to the percentage of molecules in which all hydrogen atoms are deuterium, while chemical purity indicates the proportion of the compound that is m-xylene, irrespective of its isotopic composition.

Quantitative data for commercially available this compound are summarized in the table below, providing a baseline for quality assessment.

| Property | Typical Value | Notes |

| Isotopic Purity (atom % D) | ≥ 98% | Represents the percentage of deuterium atoms at all hydrogen positions. |

| Chemical Purity | ≥ 98% (GC) | Determined by Gas Chromatography, indicates the percentage of the m-xylene isomer. |

| CAS Number | 116601-58-2 | The unique identifier for this compound. |

| Molecular Formula | C₈D₁₀ | All hydrogen atoms are replaced by deuterium. |

| Molecular Weight | 116.23 g/mol | Reflects the mass of the fully deuterated molecule. |

| Boiling Point | 138-139 °C | Similar to non-deuterated m-xylene. |

| Density | 0.95 g/mL at 25 °C | Slightly denser than non-deuterated m-xylene. |

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity of this compound is primarily accomplished through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for assessing both the chemical and isotopic purity of volatile compounds like this compound. The gas chromatograph separates m-xylene from other isomers and impurities, and the mass spectrometer provides information on the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of its isotopic composition.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile, non-interfering solvent (e.g., hexane or dichloromethane) at a concentration of approximately 100 µg/mL.

-

-

Instrumentation:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating xylene isomers.

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 150°C at a rate of 10°C/minute.

-

Hold: Maintain at 150°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-200.

-

-

-

Data Analysis:

-

Chemical Purity: Determined by integrating the peak area of m-xylene in the total ion chromatogram (TIC) and expressing it as a percentage of the total integrated peak area.

-

Isotopic Purity:

-

Examine the mass spectrum of the this compound peak.

-

The molecular ion (M⁺) peak for fully deuterated m-xylene will be at m/z 116.

-

The presence of ions at lower m/z values (e.g., m/z 115 for d₉, m/z 114 for d₈) indicates incomplete deuteration.

-

Calculate the isotopic purity by comparing the relative intensities of the isotopologue peaks. The percentage of the d₁₀ isotopologue is a direct measure of the isotopic purity.

-

-

The following diagram illustrates the characteristic fragmentation pattern of this compound upon electron ionization. The primary fragmentation involves the loss of a deuterated methyl radical (CD₃•) to form a stable tropylium-d₇ cation.

Caption: Fragmentation of this compound in Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the isotopic purity by detecting the presence of residual protons. Both ¹H (proton) and ²H (deuterium) NMR can be employed.

-

Sample Preparation:

-

Prepare a neat sample of this compound in a 5 mm NMR tube. An internal standard with a known concentration and a distinct chemical shift can be added for quantitative analysis, though for purity assessment, relative integration is often sufficient.

-

-

Instrumentation:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Probe: A standard broadband or proton-optimized probe.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio for the small residual proton signals (e.g., 256 or more).

-

Relaxation Delay: A sufficiently long relaxation delay (e.g., 5 seconds) to ensure full relaxation of the signals for accurate integration.

-

-

-

Data Analysis:

-

Process the ¹H NMR spectrum (Fourier transformation, phasing, and baseline correction).

-

Identify and integrate the residual proton signals. For m-xylene, the aromatic protons appear around 7.0-7.2 ppm, and the methyl protons appear around 2.3 ppm.

-

The isotopic purity is calculated by comparing the integral of the residual proton signals to the integral of a known reference signal (if an internal standard is used) or by estimating the percentage of residual protons relative to what would be expected for a fully protonated sample.

-

-

Sample Preparation:

-

Prepare a neat sample of this compound in a 5 mm NMR tube.

-

-

Instrumentation:

-

NMR Spectrometer: A spectrometer equipped for deuterium observation.

-

Probe: A broadband probe tuned to the deuterium frequency.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: Typically fewer scans are needed compared to ¹H NMR due to the high concentration of deuterium.

-

-

-

Data Analysis:

-

The ²H NMR spectrum will show signals corresponding to the deuterons in the aromatic and methyl positions.

-

The presence of any unexpected signals could indicate isotopic scrambling or impurities. The relative integrals of the aromatic and methyl deuteron signals should correspond to a 4:6 ratio.

-

Workflow for Isotopic Purity Verification

The following diagram outlines a logical workflow for the comprehensive analysis of this compound isotopic purity, integrating both GC-MS and NMR techniques for a robust assessment.

Introduction: Beyond the Solvent - Understanding m-Xylene-d10 in a Research Context

An In-Depth Technical Guide to the Safety Data Sheet for m-Xylene-d10

To the dedicated researcher, a deuterated solvent is more than a mere medium; it is a critical tool for unlocking molecular structure and dynamics through Nuclear Magnetic Resonance (NMR) spectroscopy.[1] this compound (C₆D₄(CD₃)₂), a deuterated aromatic hydrocarbon, offers a unique spectral window for the analysis of specific analytes. However, its utility is intrinsically linked to its safe and effective handling. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections. As application scientists, our goal is to build a foundational understanding of the why behind the safety protocols. The inherent physicochemical properties of m-xylene, even in its deuterated form, dictate the necessary precautions. This document serves as a comprehensive technical resource, grounding every recommendation in authoritative data to ensure both scientific integrity and personal safety in the laboratory.

Section 1: Chemical Identity and Physicochemical Characteristics

A thorough understanding of a chemical's identity and physical properties is the bedrock of a robust safety assessment. These parameters dictate its behavior in the laboratory environment—from its evaporation rate to its flammability.

1.1 Identification and Structural Data

Proper identification is the first step in any safety protocol, ensuring that the substance being handled is correctly cross-referenced with its known hazards.

| Identifier | Value | Source |

| Chemical Name | 1,3-Dimethylbenzene-d10 | [2] |

| Synonyms | m-Xylene-d₁₀, meta-Xylene-d10 | [3] |

| CAS Number | 116601-58-2 | [3] |

| Molecular Formula | C₈D₁₀ (or C₆D₄(CD₃)₂) | |

| Molecular Weight | 116.23 g/mol | [3] |

| Isotopic Purity | Typically ≥98 atom % D |

1.2 Core Physicochemical Properties

The properties in the following table are fundamental to understanding the risks associated with this compound. For instance, its low flash point and the fact that its vapors are heavier than air are critical data points for fire prevention and ventilation strategies.[4]

| Property | Value | Significance in the Lab |

| Appearance | Colorless liquid with a characteristic aromatic odor.[5][6] | Any deviation (color, turbidity) may indicate contamination or degradation. The odor is a warning sign of vapor presence. |

| Boiling Point | 138-139 °C (280-282 °F) | |

| Melting Point | -48 °C (-54 °F) | |

| Flash Point | 25 °C (77 °F) - closed cup | [7] |

| Density | 0.95 g/mL at 25 °C (for d10); 0.868 g/cm³ (for non-deuterated) | |

| Vapor Density | 3.66 (Air = 1) | [4][8] |

| Solubility | Insoluble in water; miscible with organic solvents.[2][6] | Spills will not be diluted by water and may spread. It is a good solvent for nonpolar analytes. |

Section 2: Hazard Identification and Risk Mitigation

This compound is classified as a hazardous substance. Understanding its specific GHS (Globally Harmonized System) classification is essential for implementing appropriate controls. The "danger" signal word indicates a high level of hazard.

2.1 GHS Classification Summary

| Hazard Class | Hazard Code | Hazard Statement |

| Flammable Liquids | H226 | Flammable liquid and vapour.[3] |

| Aspiration Hazard | H304 | May be fatal if swallowed and enters airways.[8] |

| Acute Toxicity (Dermal, Inhalation) | H312 + H332 | Harmful in contact with skin or if inhaled.[3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[8] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[8] |

| Hazardous to the Aquatic Environment (Chronic) | H412 | Harmful to aquatic life with long lasting effects.[9] |

2.2 The Causality Behind the Hazards

-

Flammability (H226): With a flash point of 25°C (77°F), this compound can generate sufficient vapors at room temperature to form an ignitable mixture with air.[7] This necessitates strict control of ignition sources, including static discharge.[7][8] The use of explosion-proof equipment and proper grounding/bonding of containers during transfer is a direct consequence of this property.[7]

-

Aspiration Toxicity (H304): This is a severe mechanical hazard. Due to its low viscosity, if the liquid is ingested and then vomited, it can be easily inhaled into the lungs, leading to chemical pneumonitis, which can be fatal.[7] This is the primary reason why inducing vomiting after ingestion is strictly contraindicated.[5][8]

-

Systemic and Local Toxicity (H312, H332, H315, H319, H335): As a lipophilic aromatic hydrocarbon, m-xylene can defat the skin, causing irritation (dermatitis).[10] It is readily absorbed through the skin and is harmful if inhaled.[11] Vapors can irritate the respiratory tract, and high concentrations can depress the central nervous system, leading to symptoms like dizziness, headache, and nausea.[5][10][12] Direct contact causes serious eye irritation.[13] These hazards mandate the use of chemical-resistant gloves, eye protection, and handling within a certified chemical fume hood.

Section 3: Protocols for Safe Handling and Emergency Response

A self-validating safety system relies on well-defined, repeatable protocols that anticipate and mitigate risks.

3.1 Experimental Workflow: Safe Dispensing for NMR Sample Preparation

This protocol is designed to minimize exposure and preserve the isotopic integrity of the solvent.

-

Preparation: Don appropriate Personal Protective Equipment (PPE): safety goggles (or a face shield if a splash risk exists), a flame-retardant lab coat, and chemical-resistant gloves (e.g., Viton® or a multi-layer laminate; nitrile is suitable only for incidental splash protection).[12][14] Ensure the chemical fume hood sash is at the proper working height and the ventilation is active.

-

Grounding: If transferring more than a few milliliters, ensure the receiving and source containers are grounded and bonded to prevent static discharge.[7][11]

-

Inert Atmosphere Transfer: To minimize water contamination, which can interfere with NMR analysis, handle the solvent under a dry, inert atmosphere (e.g., nitrogen or argon).[1][15] Use a syringe that has been pre-flushed with dry nitrogen.[16]

-

Dispensing: For small quantities, use a clean, dry glass syringe with a stainless-steel needle. Withdraw the required volume from the source bottle (e.g., a Sure/Seal™ bottle).

-

Sample Preparation: Dispense the solvent directly into the NMR tube containing the analyte, which should also be scrupulously dried beforehand.[17]

-

Capping and Sealing: Immediately cap the NMR tube and seal the source bottle to prevent solvent evaporation and moisture ingress.

-

Cleanup: Wipe down the work surface. Dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.

-

Doffing PPE: Remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.[11]

Caption: A workflow for safely dispensing this compound.

3.2 Storage and Incompatibilities

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[7] The storage area should be kept away from heat, sparks, open flames, and other ignition sources.[5][8] Refrigeration is often recommended for deuterated solvents to maintain purity and minimize decomposition.[15][16]

-

Incompatible Materials: Keep separated from strong oxidizing agents (e.g., nitric acid), as violent reactions can occur.[5][7][12]

3.3 Emergency Procedures: A Logical Response Framework

Caption: A decision tree for emergency responses.

First-Aid Protocols:

-

Inhalation: Remove the individual to fresh air immediately.[5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water.[5] If irritation persists, seek medical advice.[7]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist immediately.[8]

-

Ingestion: Do NOT induce vomiting due to the high aspiration risk.[8] If the person is conscious, rinse their mouth with water. Call a physician or poison control center immediately.[7]

Section 4: Toxicological and Ecological Profile

-

Toxicological Summary: The primary routes of exposure are inhalation, skin absorption, and eye contact.[12] Acute effects include irritation of the eyes, skin, and respiratory system, as well as CNS effects like dizziness and headache.[10][12] Chronic exposure may lead to dermatitis and potential damage to the liver, kidneys, and nervous system.[13] It is not classified as a carcinogen by IARC, NTP, or OSHA.[18]

-

Ecological Information: m-Xylene is harmful to aquatic life with long-lasting effects.[9] Therefore, it must not be allowed to enter drains or surface water.[8] All spills and waste must be contained and disposed of as hazardous chemical waste according to local, state, and federal regulations.

Conclusion: Fostering a Proactive Safety Culture

The safe handling of this compound is not a matter of simply following rules but of understanding the fundamental chemical principles that give rise to those rules. Its flammability, volatility, and toxicity are intrinsic properties that must be respected through diligent engineering controls, appropriate personal protective equipment, and well-rehearsed protocols. By integrating this in-depth knowledge into daily laboratory practice, researchers can confidently utilize this valuable analytical tool while ensuring a safe and compliant environment for themselves and their colleagues.

References

- 1. labinsights.nl [labinsights.nl]

- 2. m-Xylene - Wikipedia [en.wikipedia.org]

- 3. This compound | C8H10 | CID 12205476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. M-XYLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. m-XYLENE [training.itcilo.org]

- 6. m-Xylene | 108-38-3 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. lobachemie.com [lobachemie.com]

- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - m-Xylene [cdc.gov]

- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 14. armar-europa.de [armar-europa.de]

- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 16. ukisotope.com [ukisotope.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. louisville.edu [louisville.edu]

A Comprehensive Technical Guide to the Safe Handling and Storage of m-Xylene-d10

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential procedures for the safe handling and storage of m-Xylene-d10. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound in a laboratory setting.

Chemical and Physical Properties

This compound, a deuterated isotopologue of m-xylene, is a flammable liquid with a characteristic aromatic odor.[1][2] While its chemical behavior is nearly identical to its non-deuterated counterpart, its physical properties may exhibit slight variations. The following table summarizes key quantitative data for m-xylene, which serves as a close proxy for this compound.

| Property | Value |

| Molecular Formula | C₆D₄(CD₃)₂[3] |

| Molecular Weight | 116.23 g/mol [3][4] |

| Appearance | Colorless liquid[1] |

| Boiling Point | 138-139 °C[3][5] |

| Melting Point | -48 °C[1][5] |

| Flash Point | 25 °C (closed cup)[3][6] |

| Density | 0.95 g/mL at 25 °C[3] |

| Vapor Pressure | 8 hPa at 20 °C[6] |

| Vapor Density | 3.66 (Air = 1)[6] |

| Lower Explosion Limit | 1.1% by volume[6] |

| Upper Explosion Limit | 7.0% by volume[6] |

| Solubility | Insoluble in water; miscible with ethanol and diethyl ether[1] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance.[3] Understanding its potential dangers is the first step toward safe handling.

Primary Hazards:

-

Flammable Liquid and Vapor: Vapors are heavier than air and can travel to an ignition source, leading to a flashback.[5][7] Vapors can form explosive mixtures with air, especially at elevated temperatures.[5][6]

-

Health Hazards: Harmful if inhaled or in contact with skin.[5] It can cause skin and serious eye irritation.[5][6] Inhalation may lead to respiratory irritation, headaches, dizziness, and central nervous system depression.[5][8] Aspiration may be fatal if swallowed and the substance enters the airways.[5][6]

-

Environmental Hazards: Harmful to aquatic life with long-lasting effects.[5]

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces.[5][7]

-

Use only in a well-ventilated area or under a chemical fume hood.[5][9]

-

Wear appropriate personal protective equipment (PPE).[9][10]

-

Avoid breathing vapors or mist.[7]

-

Do not get in eyes, on skin, or on clothing.[10]

-

Ground and bond container and receiving equipment to prevent static discharge.[5][7]

Detailed Protocols for Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound.

-

Eye Protection: Wear chemical splash goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

-

Hand Protection: Use chemically resistant gloves, such as those made of Viton® or fluoro rubber (FKM), with a minimum thickness of 0.4 mm.[6] Always inspect gloves before use.

-

Skin and Body Protection: Wear a flame-retardant, antistatic lab coat or protective clothing to prevent skin contact.[5] Safety shoes or boots should also be chemical resistant.[9]

-

Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[9][10]

Safe Handling Procedures

-

Preparation:

-

Dispensing:

-

Post-Handling:

Storage Requirements

Proper storage is critical to maintain the stability of this compound and prevent accidents.

-

Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[5][10] The storage area should be away from direct sunlight and heat sources.[6][9]

-

Container: Keep the compound in its original, tightly sealed container.[5][6]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, nitric acid, and sulfuric acid.[5][6][10]

-

Temperature: While ambient temperature is generally acceptable, a recommended storage temperature of 4 °C is also noted.[6][9]

Emergency Procedures

Spill Response

-

Evacuation and Ventilation: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated and eliminate all ignition sources.[5]

-

Containment: Cover drains to prevent the substance from entering waterways.[5]

-

Absorption: Use a liquid-absorbent, non-combustible material such as Chemizorb®, sand, or diatomaceous earth to absorb the spill.[5]

-

Collection and Disposal: Carefully collect the absorbed material into a sealable container for proper disposal.[5]

-

Decontamination: Clean the affected area thoroughly.[5]

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][8]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[5][10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5]

-

Ingestion: Do NOT induce vomiting due to the risk of aspiration. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][7][10]

Fire Fighting

-

Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide. Water may be ineffective.[5][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][10]

-

Procedure: Cool exposed containers with water spray to prevent pressure buildup and potential explosion.[5]

Stability and Reactivity

-

Chemical Stability: this compound is chemically stable under standard ambient conditions (room temperature).[5]

-

Reactivity: It can react violently with strong oxidizing agents, concentrated sulfuric acid, and nitric acid.[5][6]

-

Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition.[5][10]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide and carbon dioxide.[10]

Waste Disposal

Disposal of this compound and its contaminated materials must be conducted in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of this compound.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. m-Xylene - Wikipedia [en.wikipedia.org]

- 2. CAS 108-38-3: m-Xylene | CymitQuimica [cymitquimica.com]

- 3. 间二甲苯-d10 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C8H10 | CID 12205476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. carlroth.com [carlroth.com]

- 7. carlroth.com [carlroth.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. gcascc.com [gcascc.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

A Technical Guide to the Solubility of m-Xylene-d10 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of m-Xylene-d10, a deuterated isotopologue of m-xylene. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its solubility profile can be confidently inferred from the well-established properties of its non-deuterated counterpart, m-xylene. This guide synthesizes available information to provide a reliable resource for laboratory applications.

Core Concepts: Solubility of Deuterated Compounds

Deuteration, the replacement of protium (¹H) with deuterium (²H or D), is a common practice in various scientific disciplines, including NMR spectroscopy and metabolic studies. The substitution of hydrogen with deuterium results in a slight increase in molecular weight (from 106.17 g/mol for m-xylene to 116.23 g/mol for this compound) and can subtly influence physical properties such as boiling point and density.[1][2] However, for the purposes of solubility in organic solvents, the fundamental intermolecular forces—primarily van der Waals forces in the case of nonpolar aromatic compounds like xylene—remain largely unchanged. Therefore, the solubility behavior of this compound is expected to closely mirror that of m-xylene.

Expected Solubility of this compound

Based on the known properties of m-xylene, this compound is expected to be miscible with a wide range of common organic solvents.[1][3][4] Miscibility implies that the two substances will mix in all proportions to form a homogeneous solution. This high degree of solubility is attributed to the nonpolar nature of the xylene molecule, which allows for favorable interactions with other nonpolar and moderately polar organic solvents.

The following table summarizes the expected solubility of this compound in a variety of organic solvents.

| Organic Solvent | Expected Solubility |

| Acetone | Miscible[1] |

| Benzene | Miscible[4] |

| Diethyl Ether | Miscible[1][4] |

| Ethanol | Miscible[1][4] |

| Toluene | Miscible[4] |

| n-Heptane | Soluble |

| Tetrahydrofuran (THF) | Miscible |

| Chloroform | Miscible |

| Dichloromethane (DCM) | Miscible |

In contrast, m-xylene has very low solubility in water.[1][5] Consequently, this compound is also expected to be practically insoluble in aqueous solutions.

Experimental Protocol for Determining Miscibility

For applications requiring precise confirmation of solubility, the following general protocol can be employed to determine the miscibility of this compound in a given organic solvent at a specific temperature.

Objective: To qualitatively determine if this compound is miscible with a selected organic solvent at room temperature.

Materials:

-

This compound

-

Organic solvent of interest (e.g., acetone, ethanol)

-

Two clean, dry glass test tubes or vials

-

Pipettes or graduated cylinders for volume measurement

-

Vortex mixer (optional)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination.

-

Initial Mixture: In the first test tube, add a known volume of the organic solvent (e.g., 1 mL). To this, add an equal volume of this compound (1 mL).

-

Mixing: Cap the test tube and gently agitate the mixture. A vortex mixer can be used for more thorough mixing.

-

Observation: Visually inspect the mixture against a well-lit background.

-

Miscible: A single, clear, homogeneous phase indicates that the two liquids are miscible.

-

Immiscible or Partially Soluble: The presence of two distinct layers, cloudiness (turbidity), or the formation of droplets indicates immiscibility or partial solubility.

-

-

Varying Proportions: To further confirm miscibility, repeat the experiment with different volume ratios in the second test tube (e.g., 1 part this compound to 3 parts solvent, and 3 parts this compound to 1 part solvent). Observe for phase separation in each case.

-

Documentation: Record the observations for each solvent tested.

Logical Relationship of this compound Solubility

The following diagram illustrates the expected high solubility of this compound in common organic solvents, contrasted with its poor solubility in water.

References

understanding m-Xylene-d10 NMR spectrum

An In-depth Technical Guide to Understanding the NMR Spectrum of m-Xylene-d10

Introduction

This compound is the deuterated isotopologue of m-xylene, an aromatic hydrocarbon.[1] In this compound, all ten hydrogen atoms have been replaced with deuterium (²H or D), a stable isotope of hydrogen.[2] This isotopic substitution makes this compound a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy, often employed as a solvent for analyzing other substances.[2] Using deuterated solvents is crucial in ¹H NMR as it prevents the intense solvent signals from obscuring the signals of the analyte.[3] The deuterium nucleus possesses a different nuclear spin (spin=1) compared to a proton (spin=1/2), which means its resonance signals appear in a separate region of the NMR spectrum and are not detected in a standard proton NMR experiment.

This guide provides a detailed analysis of the expected NMR spectra of this compound, treating it as the analyte of interest. We will cover ¹H, ²H (Deuterium), and ¹³C NMR spectra, present expected chemical shift data, and provide a standardized experimental protocol for acquiring such data.

Interpreting the NMR Spectra of this compound

Due to the near-complete deuteration (typically >98 atom % D), the appearance of the ¹H, ²H, and ¹³C NMR spectra of this compound differs significantly from that of its non-deuterated counterpart.

¹H NMR Spectrum

For a highly deuterated compound like this compound, a standard ¹H NMR spectrum will show virtually no signal. The purpose of deuteration is to eliminate proton signals from the solvent.[3] Any observable peaks would correspond to the tiny fraction of residual, non-deuterated m-xylene isotopologues present as impurities. The intensity of these residual signals is directly proportional to the isotopic purity; for a 98 atom % D sample, the proton signals will be extremely weak.

²H (Deuterium) NMR Spectrum

The most informative spectrum for this compound is the ²H NMR spectrum, which directly observes the deuterium nuclei. A key principle in NMR is that the chemical shift of a nucleus is determined by its local electronic environment. Since deuterium is an isotope of hydrogen, its electronic environment is nearly identical to that of a proton in the same position. Consequently, the chemical shifts observed in a ²H NMR spectrum are very similar to those in a ¹H NMR spectrum of the corresponding non-deuterated compound.

For m-xylene, there are three distinct proton (and therefore deuteron) environments:

-

Aromatic H4/H6: The two deuterons meta to both methyl groups.

-

Aromatic H2: The single deuteron situated between the two methyl groups.

-

Aromatic H5: The single deuteron para to the H2 deuteron.

-

Methyl (CD₃): The six deuterons of the two methyl groups.

Based on typical ¹H NMR data for m-xylene, we can predict the chemical shifts in the ²H NMR spectrum of this compound.[4]

¹³C NMR Spectrum

In a proton-decoupled ¹³C NMR spectrum of standard m-xylene, four signals are expected: two for the non-equivalent aromatic carbons and two for the methyl-substituted aromatic carbons. For this compound, the same number of carbon signals would be observed. However, because the spectrum is typically acquired with proton decoupling (which does not affect deuterium), the carbon signals will be split by the attached deuterium atoms. This is due to one-bond carbon-deuterium (¹J C-D) coupling.

-

The CD carbons on the aromatic ring will appear as triplets (1:1:1 ratio) because the carbon (spin-1/2) is coupled to a single deuterium (spin=1).

-

The CD₃ carbons of the methyl groups will appear as a septet (1:3:6:7:6:3:1 ratio) due to coupling with three deuterium atoms.

Data Presentation: Predicted NMR Spectral Data

The following table summarizes the predicted chemical shifts for this compound based on ¹H NMR data for its non-deuterated analogue and the expected multiplicities in the ¹³C NMR spectrum.

| Position | Nucleus | Predicted Chemical Shift (δ, ppm) * | Expected Multiplicity (¹³C NMR) |

| Aromatic C-D (Ar-D) | ²H | ~6.9-7.1 | N/A |

| Methyl (CD₃) | ²H | ~2.28 | N/A |

| Aromatic C-D | ¹³C | ~127-130 | Triplet |

| Aromatic C-CH₃ | ¹³C | ~137 | Singlet (no attached D) |

| Methyl CD₃ | ¹³C | ~21 | Septet |

*Note: ²H chemical shifts are approximated from the ¹H chemical shifts of non-deuterated m-xylene.[4] Actual values may vary slightly due to isotopic effects.

Experimental Protocols

Acquiring high-quality NMR spectra requires careful sample preparation and instrument setup. The following is a generalized protocol for obtaining ²H and ¹³C NMR spectra of a deuterated compound like this compound.

Sample Preparation

-

Solvent Selection : Since this compound is the analyte, a non-deuterated or different deuterated solvent must be used. For ²H NMR, a non-deuterated solvent like pure chloroform (CHCl₃) or dimethyl sulfoxide (DMSO) can be used. For ¹³C NMR, a standard deuterated solvent like CDCl₃ is appropriate to provide a lock signal.

-

Concentration : Prepare a solution of approximately 5-25 mg of this compound in 0.6-0.7 mL of the chosen NMR solvent.

-

Filtration : If any particulate matter is visible, filter the sample through a small plug of glass wool into a clean, high-quality 5 mm NMR tube.

-

Standard : An internal standard like tetramethylsilane (TMS) may be added for precise chemical shift referencing, although modern spectrometers can reference the residual solvent signal.

NMR Instrument Setup and Data Acquisition

-

Spectrometer : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of observing ²H and ¹³C nuclei.

-

Locking and Shimming :

-

If a deuterated solvent is used, insert the sample and lock the spectrometer onto the solvent's deuterium signal.[5]

-

If a non-deuterated solvent is used for ²H NMR, the experiment must be run in unlocked mode.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

-

-

Acquisition Parameters for ²H NMR :

-

Pulse Program : A standard single-pulse experiment is typically sufficient.

-

Acquisition Time (at) : ~1-2 seconds.

-

Relaxation Delay (d1) : ~2-5 seconds. The spin-lattice relaxation time (T1) for deuterium is typically short.

-

Number of Scans (ns) : Due to the low natural abundance and smaller magnetogyric ratio of deuterium, a larger number of scans (e.g., 16 to 128 or more) may be needed to achieve a good signal-to-noise ratio, especially if the sample is not highly enriched.[6]

-

-

Acquisition Parameters for ¹³C NMR :

-

Pulse Program : A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width (sw) : A standard range for carbon, typically 0 to 220 ppm.

-

Acquisition Time (at) : ~1-2 seconds.

-